

Environmental Fate and Mobility of Chlozolate in Soil: A Technical Guide

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Compound of Interest

Compound Name: Chlozolate

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Disclaimer: **Chlozolate** is an obsolete fungicide in many regions, and as such, extensive recent data on its environmental fate in soil is limited in publicly available literature. This guide synthesizes available information on **Chlozolate** and incorporates data from structurally related dicarboximide fungicides, such as Vinclozolin and Procymidone, to provide a comprehensive overview.

Introduction

Chlozolate, a dicarboximide fungicide, was previously used for the control of fungal diseases such as Botrytis and Sclerotinia species on a variety of crops.^[1] Understanding its environmental fate and mobility in soil is crucial for assessing the potential risks associated with its historical use and for informing the development of newer, more environmentally benign fungicides. This technical guide provides an in-depth analysis of the degradation, mobility, and experimental evaluation of **Chlozolate** in the soil environment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. While specific experimental data for some parameters of **Chlozolate** in soil are scarce, its fundamental properties provide an initial assessment of its likely fate.

Property	Value	Source	Interpretation
Molecular Formula	C ₁₃ H ₁₁ Cl ₂ NO ₅	[2]	Provides the elemental composition.
Molecular Weight	332.13 g/mol	[2]	Influences transport and diffusion.
Water Solubility	32 mg/L (at 20 °C, pH 7)	[1]	Moderate solubility suggests some potential for movement with soil water.
Vapor Pressure	0.013 mPa (at 25 °C)	[3]	Not considered volatile, so loss to the atmosphere from soil is expected to be low.
Log K _{ow} (Octanol-Water Partition Coefficient)	3.3	[3]	Indicates a moderate potential for adsorption to organic matter in soil.

Environmental Fate in Soil

The environmental fate of **Chlozolinat** in soil is determined by a combination of degradation (biotic and abiotic) and transport (adsorption/desorption and leaching) processes.

Degradation

Chlozolinat is generally considered to be not persistent in soil systems.[1] Degradation can occur through both microbial and chemical pathways.

3.1.1. Biotic Degradation

Microbial degradation is a primary route for the dissipation of many pesticides in soil. While specific studies on the microbial degradation of **Chlozolinat** in soil are limited, research on

the related fungicide Vinclozolin indicates that soil microorganisms can transform dicarboximide fungicides. For instance, bacterial strains have been shown to degrade Vinclozolin through hydrolysis of the oxazolidine ring, ultimately leading to the formation of 3,5-dichloroaniline. It is plausible that similar microbial pathways contribute to the degradation of **Chlozolate**.

A study on the biodegradation of **Chlozolate** in compost demonstrated its rapid disappearance, with complete degradation occurring within twelve days.[4] This suggests that under biologically active conditions, **Chlozolate** can be readily metabolized.

3.1.2. Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for **Chlozolate**. The ester and dicarboximide functionalities are susceptible to cleavage in the presence of water, with the rate being influenced by soil pH. The degradation pathway is believed to involve the opening of the oxazolidinedione ring.[4]

3.1.3. Degradation Half-Life (DT₅₀)

Specific field or laboratory soil DT₅₀ values for **Chlozolate** are not readily available in the reviewed literature. However, the qualitative assessment from the University of Hertfordshire's Pesticide Properties DataBase (PPDB) suggests it is "not normally persistent." [1] For context, the related dicarboximide fungicide Procymidone has reported soil half-lives ranging from 14.3 to 24.1 days in various Chinese soils.

3.1.4. Known and Potential Metabolites

Based on studies of **Chlozolate** in compost and its structural similarity to other dicarboximide fungicides, the following degradation pathway is proposed. The primary degradation is expected to involve hydrolysis.



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Figure 1: Proposed degradation pathway of **Chlozolate** in soil.

Mobility in Soil

The mobility of **Chlozolate** in soil determines its potential to move from the point of application and potentially contaminate groundwater. This is primarily governed by its adsorption to soil particles.

Adsorption and Desorption

The tendency of a pesticide to adsorb to soil is quantified by the soil-water distribution coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}). A higher K_{oc} value indicates stronger adsorption to soil organic matter and lower mobility.

Specific K_d and K_{oc} values for **Chlozolate** in different soil types are not well-documented in the available literature. However, its Log K_{ow} of 3.3 suggests a moderate affinity for organic matter, which would lead to some degree of adsorption.[3] This is consistent with the assessment that it is not expected to leach to groundwater.[1] For similar compounds like Procymidone, adsorption is influenced by soil organic matter content.

Leaching Potential

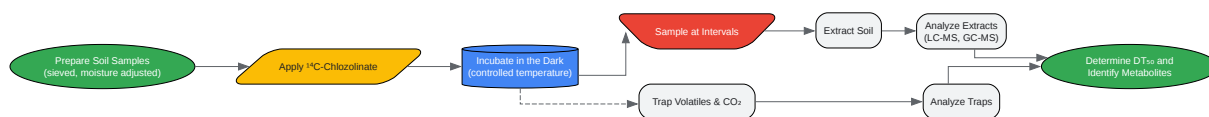
Leaching is the downward movement of a substance through the soil profile with percolating water. Based on its physicochemical properties, **Chlozolate** is considered to have a low potential for leaching to groundwater.[1] The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of a pesticide based on its half-life (DT_{50}) and K_{oc} value. A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential. Without specific DT_{50} and K_{oc} values for **Chlozolate**, a precise GUS score cannot be calculated.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate and mobility of pesticides. The following sections detail the methodologies for key experiments.

Soil Degradation Study (Aerobic)

This experiment aims to determine the rate of degradation and the degradation pathway of a pesticide in soil under aerobic conditions. The protocol is generally based on OECD Guideline 307.



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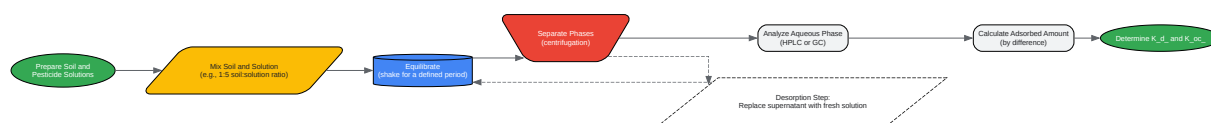
Figure 2: Workflow for an aerobic soil degradation study.

Methodology:

- Soil Selection: Use at least three different soil types with varying properties (pH, organic carbon content, texture).
- Sample Preparation: Air-dry and sieve the soil (e.g., to <2 mm). Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
- Application: Treat the soil samples with a known concentration of ¹⁴C-labeled **Chlozolinat**.
- Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.
- Sampling: Collect replicate soil samples at various time intervals.
- Extraction and Analysis: Extract the soil samples with an appropriate solvent. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to quantify the parent compound and identify metabolites.
- Data Analysis: Plot the concentration of **Chlozolinat** over time and use first-order kinetics to calculate the DT₅₀ value.

Adsorption/Desorption Study

This study determines the extent to which a pesticide binds to soil particles. The batch equilibrium method, as described in OECD Guideline 106, is commonly used.



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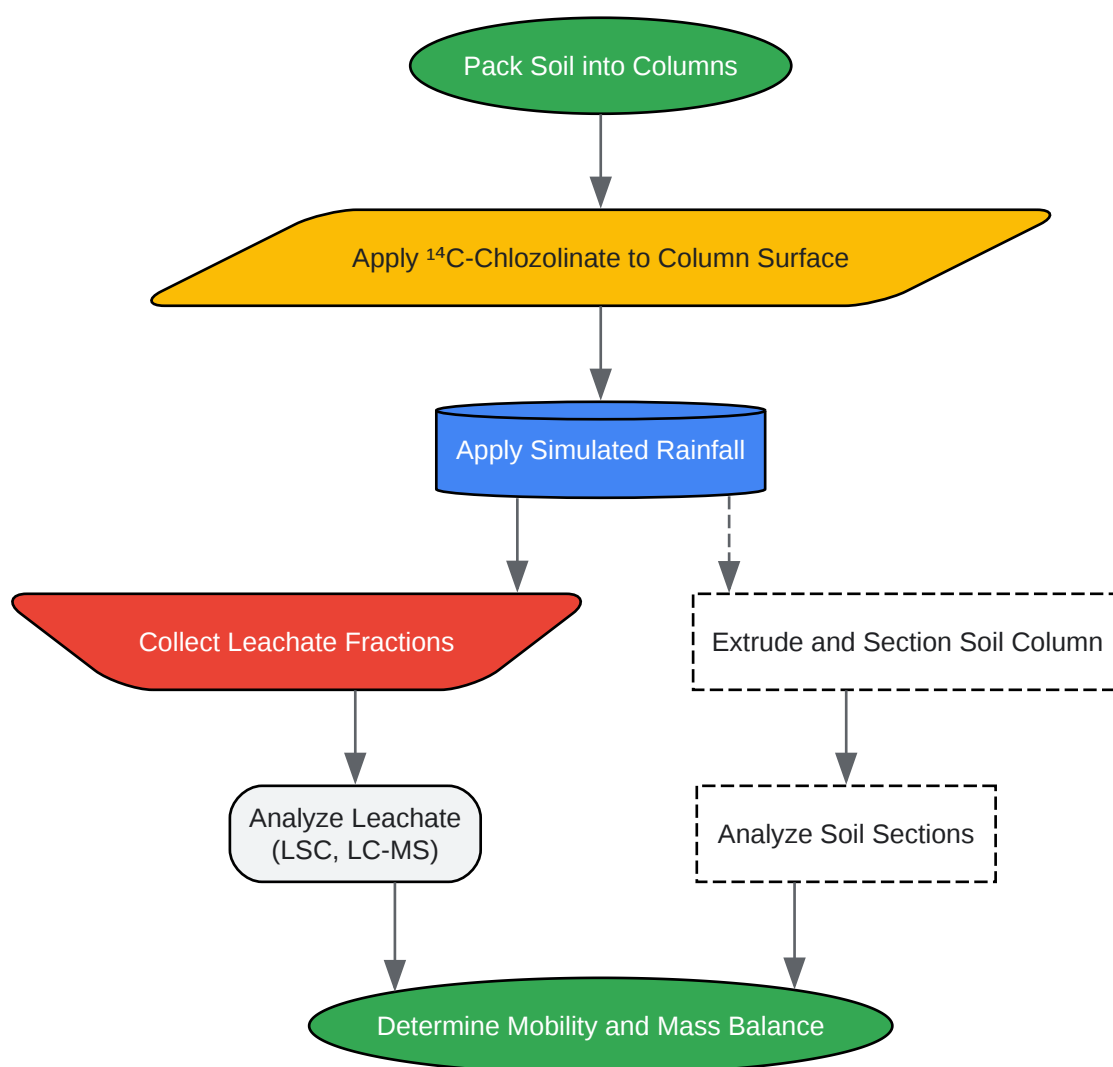
Figure 3: Workflow for a batch equilibrium adsorption/desorption study.

Methodology:

- Preparation: Prepare a series of **Chlozolinat** solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).
- Equilibration: Add a known mass of soil to each solution at a specific soil-to-solution ratio. Shake the suspensions for a predetermined time to reach equilibrium.
- Separation: Separate the solid and liquid phases by centrifugation.
- Analysis: Measure the concentration of **Chlozolinat** remaining in the aqueous phase.
- Calculation: Calculate the amount of **Chlozolinat** adsorbed to the soil by the difference between the initial and equilibrium aqueous concentrations. The K_d is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The K_{oc} is then calculated by normalizing the K_d to the organic carbon content of the soil.
- Desorption (Optional): After the adsorption phase, the supernatant can be replaced with a pesticide-free solution to measure the amount of **Chlozolinat** that desorbs from the soil.

Soil Column Leaching Study

This experiment simulates the movement of a pesticide through a soil profile under controlled conditions, providing an indication of its leaching potential. The methodology is often based on OECD Guideline 312.



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Figure 4: Workflow for a soil column leaching study.

Methodology:

- Column Preparation: Pack glass or stainless steel columns with the selected soil to a desired bulk density.

- Application: Apply ^{14}C -labeled **Chlozolinat**e to the surface of the soil column.
- Leaching: Apply a simulated rainfall regimen to the top of the column.
- Leachate Collection: Collect the leachate that passes through the column in fractions over time.
- Analysis: Analyze the leachate fractions for the parent compound and its metabolites using Liquid Scintillation Counting (LSC) and chromatographic methods.
- Soil Analysis: At the end of the experiment, extrude the soil column and section it into different depths. Analyze each section to determine the distribution of the pesticide and its metabolites within the soil profile.
- Mass Balance: Calculate a mass balance to account for the total applied radioactivity.

Conclusion

Chlozolinate is a dicarboximide fungicide that is not considered persistent in soil environments. Its primary degradation pathway is likely hydrolysis, with microbial activity also playing a significant role. With a moderate octanol-water partition coefficient, it is expected to have some affinity for soil organic matter, leading to low to moderate mobility and a low potential for leaching to groundwater.

While specific quantitative data on the soil degradation half-life and adsorption coefficients for **Chlozolinat**e are limited, studies on structurally similar fungicides and qualitative assessments provide valuable insights into its expected environmental behavior. The experimental protocols outlined in this guide provide a framework for generating the necessary data to conduct a thorough environmental risk assessment for this and other similar compounds. For future research, a focus on generating robust quantitative data for **Chlozolinat**e in a variety of soil types would be invaluable.

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